molecular formula C26H24ClOP B1370717 (2-Methoxybenzyl)triphenylphosphonium chloride CAS No. 52045-25-7

(2-Methoxybenzyl)triphenylphosphonium chloride

Cat. No.: B1370717
CAS No.: 52045-25-7
M. Wt: 418.9 g/mol
InChI Key: TZRCYVSSZNAXEW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is carried out in an anhydrous solvent such as acetone, and the temperature is gradually increased to facilitate the reaction. The product is then isolated by filtration, washed with anhydrous ether, and dried .

Industrial Production Methods

Industrial production methods for (2-Methoxyphenyl)methylphosphanium chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)methylphosphanium chloride primarily undergoes substitution reactions. It is used as a Wittig reagent, reacting with aldehydes and ketones to form alkenes. This reaction is facilitated by the presence of a strong base, such as sodium hydride or potassium tert-butoxide .

Common Reagents and Conditions

    Reagents: Aldehydes, ketones, sodium hydride, potassium tert-butoxide.

    Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen), controlled temperature.

Major Products

The major products formed from the reactions involving (2-Methoxyphenyl)methylphosphanium chloride are substituted alkenes. These alkenes can be further functionalized to produce a variety of organic compounds .

Scientific Research Applications

(2-Methoxyphenyl)methylphosphanium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)methylphosphanium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyphenyl)methylphosphanium chloride is unique due to its specific reactivity and the stability of the resulting ylide. This stability allows for more controlled and selective reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

52045-25-7

Molecular Formula

C26H24ClOP

Molecular Weight

418.9 g/mol

IUPAC Name

(2-methoxyphenyl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C26H24OP.ClH/c1-27-26-20-12-11-13-22(26)21-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25;/h2-20H,21H2,1H3;1H/q+1;/p-1

InChI Key

TZRCYVSSZNAXEW-UHFFFAOYSA-M

SMILES

COC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Canonical SMILES

COC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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